8-Methylenespiro(2.5)octan-4-one semicarbazone
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Overview
Description
8-Methylenespiro(2.5)octan-4-one semicarbazone is a chemical compound with the molecular formula C10H15N3O. It is characterized by its unique spiro structure, which includes a three-membered ring and a six-membered ring. This compound is a derivative of urea and hydrazone, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylenespiro(2.5)octan-4-one semicarbazone typically involves the reaction of 8-Methylenespiro(2.5)octan-4-one with semicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methylenespiro(2.5)octan-4-one semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the semicarbazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
8-Methylenespiro(2.5)octan-4-one semicarbazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methylenespiro(2.5)octan-4-one semicarbazone involves its interaction with various molecular targets. The semicarbazone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6,6,8-Trimethylspiro(2.5)oct-7-en-4-one
- 6,6-Dimethyl-8-methylenespiro(2.5)octan-4-one
Comparison
8-Methylenespiro(2.5)octan-4-one semicarbazone is unique due to its semicarbazone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits greater spiroactivation, making it more reactive in certain chemical reactions .
Properties
CAS No. |
6684-58-8 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[(E)-(4-methylidenespiro[2.5]octan-8-ylidene)amino]urea |
InChI |
InChI=1S/C10H15N3O/c1-7-3-2-4-8(10(7)5-6-10)12-13-9(11)14/h1-6H2,(H3,11,13,14)/b12-8+ |
InChI Key |
DKMBSTFQBPVFIV-XYOKQWHBSA-N |
Isomeric SMILES |
C=C1CCC/C(=N\NC(=O)N)/C12CC2 |
Canonical SMILES |
C=C1CCCC(=NNC(=O)N)C12CC2 |
Origin of Product |
United States |
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